molecular formula C12H13NO2S B1581294 Ethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate CAS No. 7625-01-6

Ethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate

Cat. No. B1581294
CAS RN: 7625-01-6
M. Wt: 235.3 g/mol
InChI Key: NCZIRXVLKKERGP-UHFFFAOYSA-N
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Description

Ethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate, also known as BMTE, is a synthetic compound that has been extensively studied for its potential use in various scientific applications. This compound belongs to the class of benzothiazine derivatives and is known for its unique chemical structure and properties. In

Scientific Research Applications

  • Antimicrobial and Antiviral Applications

    • Application: These compounds have been found to exhibit antimicrobial and antiviral activities .
    • Results: The outcomes would also depend on the specific compound and target, but in general, these compounds have been found to inhibit the growth of certain microbes and viruses .
  • Antihypertensive Applications

    • Application: Some 1,2,4-benzothiadiazine-1,1-dioxide derivatives have been found to have antihypertensive effects .
    • Results: These compounds have been found to lower blood pressure in certain individuals .
  • Antidiabetic Applications

    • Application: Some of these compounds have been found to have antidiabetic effects .
    • Results: These compounds have been found to lower blood glucose levels in certain individuals .
  • Anticancer Applications

    • Application: Some of these compounds have been found to have anticancer effects .
    • Results: These compounds have been found to inhibit the growth of certain types of cancer cells .

properties

IUPAC Name

ethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2S/c1-3-15-12(14)11-8(2)13-9-6-4-5-7-10(9)16-11/h4-7,13H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCZIRXVLKKERGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC2=CC=CC=C2S1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20227116
Record name Ethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20227116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

17.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26666119
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Ethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate

CAS RN

7625-01-6
Record name Ethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007625016
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20227116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETHYL 3-METHYL-4H-1,4-BENZOTHIAZINE-2-CARBOXYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PQ637VI0V3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate
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Ethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate
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Ethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate
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Ethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate
Reactant of Route 6
Ethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate

Citations

For This Compound
7
Citations
N Ahmad - 2010 - repository.pastic.gov.pk
Present work consists of screening of Croton sparsiflorus (Euphorbiaceae), Laggera aurita (Asteraceae) and synthesized benzothiazine derivatives for their xanthine oxidase inhibitory …
Number of citations: 0 repository.pastic.gov.pk
PK Sharma, M Kumar, S Vats - Medicinal Chemistry Research, 2012 - Springer
Structurally diverse morpholinyl/piperazinylbenzothiazines have been synthesized in quantitative yields by the reaction of substituted 1,4-benzothiazines with morpholine/N-(2-…
Number of citations: 17 link.springer.com
OA Attanasi, P Filippone, S Lillini, F Mantellini… - Tetrahedron, 2008 - Elsevier
The synthesis of substituted 2,3-dihydro-1,4-thiazines, fused cycloalkyl-1,4-thiazines, 1,4-benzothiazines and fused cycloalkyl-1,4-benzothiazines by 1,4-addition of 1,2-aminothiols to 1,…
Number of citations: 12 www.sciencedirect.com
H Sheibani, MR Islami, FH Nassab, A Hassanpour - ARKIVOC, 2006 - arkat-usa.org
Nucleophilic addition of β-amino α, β-unsaturated ketones and esters to the SS dimer of 2-aminobenzenethiol which acts as an electrophile, followed by cyclization, lead to 4H-1, 4-…
Number of citations: 3 www.arkat-usa.org
X Qi, L Wang, F Du - Biochemistry, 2010 - ACS Publications
Structurally diverse small molecules, including 5-(2-benzofuryl)-4-phenyl-1,2,4-triazole-3-thiol (BETT), have been identified via high-throughput screening as activators of caspase-3 in …
Number of citations: 39 pubs.acs.org
M Kumari, R Kaur, PK Sharma - Journal of Physics: Conference …, 2020 - iopscience.iop.org
Possibilities of 4H, 1-4Benzothiazine synthesis by the reaction of Ceric ammonium nitrate, Ethyl acetoacetate, 2-Aminobenzenethiol were carried out in present work. Reaction mixture …
Number of citations: 3 iopscience.iop.org
H Sheibani, MR Islami, A Hassanpour… - Phosphorus, Sulfur, and …, 2007 - Taylor & Francis
A new and rapid synthetic strategy for the oxidative cyclocondensation of 2-aminobenzenethiol and 1,3-dicarbonyls has been developed in order to obtain 2,3-disubstituted 1,4-…
Number of citations: 20 www.tandfonline.com

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